molecular formula C20H18F3N5O5S B12817472 5-((2-Oxo-6'-(piperazin-1-yl)-1,2-dihydro-[3,3'-bipyridin]-5-yl)methylene)thiazolidine-2,4-dione 2,2,2-trifluoroacetate

5-((2-Oxo-6'-(piperazin-1-yl)-1,2-dihydro-[3,3'-bipyridin]-5-yl)methylene)thiazolidine-2,4-dione 2,2,2-trifluoroacetate

Cat. No.: B12817472
M. Wt: 497.4 g/mol
InChI Key: CGIUXLXMJFLXDT-XHIXCECLSA-N
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Description

5-((2-Oxo-6’-(piperazin-1-yl)-1,2-dihydro-[3,3’-bipyridin]-5-yl)methylene)thiazolidine-2,4-dione 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of thiazolidine, bipyridine, and piperazine moieties, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Oxo-6’-(piperazin-1-yl)-1,2-dihydro-[3,3’-bipyridin]-5-yl)methylene)thiazolidine-2,4-dione 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the bipyridine and piperazine groups. The final step involves the formation of the trifluoroacetate salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine and bipyridine rings, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may enable it to act as an inhibitor or modulator of specific biological pathways.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-((2-Oxo-6’-(piperazin-1-yl)-1,2-dihydro-[3,3’-bipyridin]-5-yl)methylene)thiazolidine-2,4-dione 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-((2-Oxo-6’-(piperazin-1-yl)-1,2-dihydro-[3,3’-bipyridin]-5-yl)methylene)thiazolidine-2,4-dione 2,2,2-trifluoroacetate apart is its combination of thiazolidine, bipyridine, and piperazine moieties. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in multiple research fields.

Properties

Molecular Formula

C20H18F3N5O5S

Molecular Weight

497.4 g/mol

IUPAC Name

(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H17N5O3S.C2HF3O2/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23;3-2(4,5)1(6)7/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26);(H,6,7)/b14-8+;

InChI Key

CGIUXLXMJFLXDT-XHIXCECLSA-N

Isomeric SMILES

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C/4\C(=O)NC(=O)S4.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4.C(=O)(C(F)(F)F)O

Origin of Product

United States

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